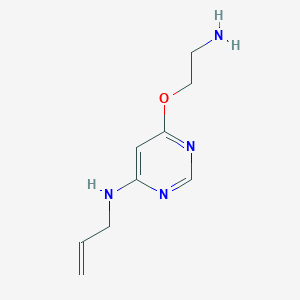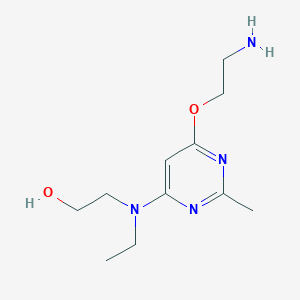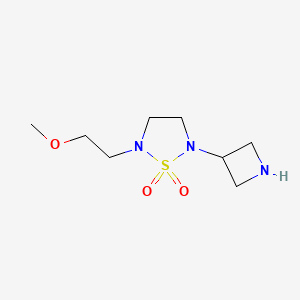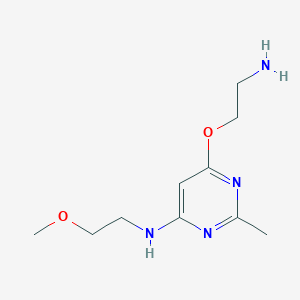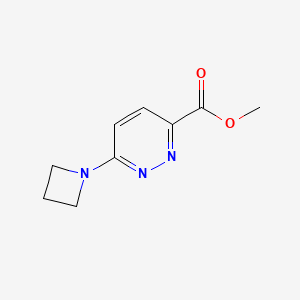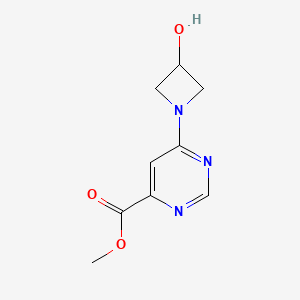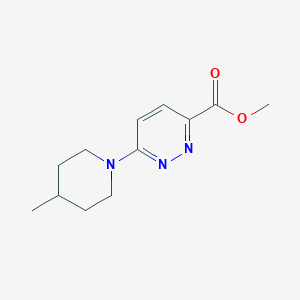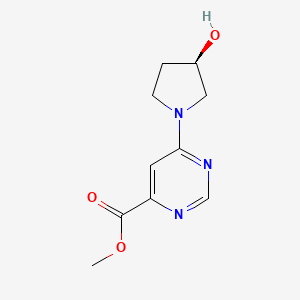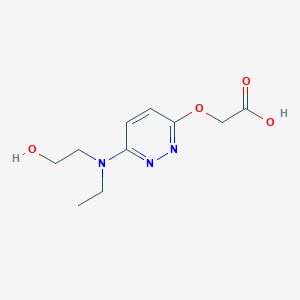
(1-((1-(2-fluoroethyl)pyrrolidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
説明
1-(1-(2-Fluoroethyl)pyrrolidin-2-yl)methyl-1H-1,2,3-triazol-4-yl)methanol (FEPTM) is a novel compound that has been the focus of recent research due to its potential applications in various scientific fields. FEPTM is a synthetic small molecule that is composed of a nitrogen-containing heterocyclic ring and a methyl group. Its chemical structure is similar to that of other compounds such as ethylpyrrolidin-2-ylmethyl-1H-1,2,3-triazol-4-yl)methanol (EPTM) and 1-(1-methyl-1H-1,2,3-triazol-4-yl)methanol (MTM). FEPTM has been studied for its potential applications in chemical synthesis, drug discovery, and biochemistry.
科学的研究の応用
Synthesis and Structural Analysis
Synthesis and Characterization : Compounds structurally related to (1-((1-(2-fluoroethyl)pyrrolidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol have been synthesized and characterized using FTIR, NMR spectroscopy, and mass spectrometry. Their crystal structures were analyzed using X-ray diffraction and density functional theory (DFT) (Huang et al., 2021).
Crystallography and DFT Studies : A detailed crystallographic and conformational analysis of related compounds was conducted. Molecular structures were optimized using DFT, providing insights into molecular electrostatic potential and frontier molecular orbitals (Huang et al., 2021).
Chemical Reactivity and Applications
Corrosion Inhibition : Derivatives of 1,2,3-triazole, similar to the query compound, have been investigated as corrosion inhibitors for mild steel in acidic media. These compounds demonstrate effective inhibition due to their interaction with the metal surface, showcasing their potential in corrosion prevention (Ma et al., 2017).
Complexation Studies : Studies on bidentate heterocyclic N-donor ligands, which include triazole rings as in the queried compound, focus on their complexation with metals like Nd(III) and Am(III). This is crucial for understanding the ligands' potential in nuclear fuel cycle applications, particularly in separating actinides from lanthanides (Ogden et al., 2011).
Organometallic Applications : Research on organometallic complexes involving 1,2,3-triazole derivatives demonstrates their utility in studying electronic properties and potential applications in catalysis and materials science (Anderson et al., 2013).
Synthesis of Novel Compounds : The synthesis of various N-substituted pyrrolidine derivatives featuring 1,2,4-triazole rings has been explored. These compounds are significant due to their presence in clinical drugs, highlighting the therapeutic potential of triazole derivatives (Prasad et al., 2021).
Catalytic and Solvent-Free Synthesis : Innovative methods for the synthesis of fluoroalkylated triazoles, including catalyst- and solvent-free approaches, have been developed. These methods are significant for the efficient production of triazole derivatives (Moreno-Fuquen et al., 2019).
特性
IUPAC Name |
[1-[[1-(2-fluoroethyl)pyrrolidin-2-yl]methyl]triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17FN4O/c11-3-5-14-4-1-2-10(14)7-15-6-9(8-16)12-13-15/h6,10,16H,1-5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJBBKVTMKWKJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CCF)CN2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-((1-(2-fluoroethyl)pyrrolidin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



